Product packaging for Lithium selenate(Cat. No.:CAS No. 15593-52-9)

Lithium selenate

Cat. No.: B101642
CAS No.: 15593-52-9
M. Wt: 156.9 g/mol
InChI Key: JXTNYTBZEWFKNR-UHFFFAOYSA-L
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Description

Contextual Significance within Alkali Metal Selenate (B1209512) Chemistry

Lithium selenate is a member of the alkali metal selenate family, a group of compounds with the general formula M₂SeO₄, where M is an alkali metal. Research into this family has revealed significant structural relationships among its members. Early crystallographical investigations into the normal sulphates and selenates of potassium, rubidium, and cæsium established them as an isomorphous series, meaning they share similar crystal structures. royalsocietypublishing.org This principle of isomorphism extends to more complex salts; for instance, the double salt hydrate (B1144303) LiNa₃(SO₄)₂·6H₂O is isomorphous with its corresponding selenate counterpart. iucr.orgnih.gov

The study of mixed-alkali-metal selenates further situates this compound within a broader materials science context. The successful synthesis of novel mixed-alkali-metal selenate crystals, such as Na₃Li(H₂O)₃(SeO₄)₂·3H₂O and CsLi₃(H₂O)(SeO₄)₂ (II), highlights a dedicated research effort to explore this class of materials for specific applications, confirming that the alkali-metal selenate system is a promising area for discovering new materials. nih.govacs.org These studies underscore the importance of this compound not just as an individual compound, but as a key component in the design of new, complex chemical structures.

Fundamental Research Challenges and Opportunities for this compound

A primary challenge in the study of this compound is the control of its hydration state. The compound is known to exist in both an anhydrous form (Li₂SeO₄) and as a monohydrate (Li₂SeO₄·H₂O). cas.cz Research on the Li₂SeO₄–H₂SeO₄–H₂O ternary system at 30°C has mapped the distinct crystallization fields for both the anhydrous and monohydrate forms. cas.cz This work demonstrates that the formation of a specific phase is highly dependent on the concentration of selenic acid in the aqueous solution, presenting a significant synthetic challenge for researchers aiming to produce a pure, single-phase sample. cas.cz The monohydrate itself exhibits complex thermal behavior, undergoing phase transitions at 335 K and 461 K. ub.edu

These challenges also present significant research opportunities. The existence of different hydration states and polymorphs (different crystal structures of the same compound) is a key area of investigation. As seen with related compounds like sodium selenate, the generation of new polymorphic forms can lead to materials with altered physical properties, such as solubility and thermal stability. semanticscholar.orgsciencepg.comsciencepublishinggroup.com For this compound, the exploration of its polymorphism is an opportunity to tune its properties for specific functions. The most prominent opportunity identified in recent research lies in the field of nonlinear optics (NLO), where the synthesis of new polar crystals from selenate systems is a major goal. nih.govacs.org

Interdisciplinary Relevance of this compound Investigations

The investigation of this compound holds particular relevance in the interdisciplinary field of materials science, primarily due to its optical properties. Research has shown that this compound monohydrate (Li₂SeO₄·H₂O) is a polar crystal, a characteristic essential for second-order nonlinear optical activity. znaturforsch.comresearchgate.net The growth and characterization of large single crystals of Li₂SeO₄·H₂O have been pursued to study its thermal expansion, pyroelectric, and optical properties. researchgate.net

This focus on optical applications is further emphasized by research into mixed-alkali-metal selenates containing lithium. Two such compounds, Na₃Li(H₂O)₃(SeO₄)₂·3H₂O and CsLi₃(H₂O)(SeO₄)₂ have been synthesized and identified as potential short-wave ultraviolet nonlinear-optical materials. acs.org Theoretical calculations for these compounds revealed that the SeO₄ and LiO₄ groups are the primary contributors to their nonlinear optical effects. nih.govacs.org Beyond optics, the potential for high ionic conductivity in selenate compounds has been noted, with some patents listing this compound among materials for solid electrolytes, suggesting a possible, though less explored, relevance in energy storage technologies. google.com

Data Tables

Table 1: Basic Properties of this compound and its Hydrate

PropertyThis compoundThis compound Monohydrate
Chemical Formula Li₂SeO₄Li₂SeO₄·H₂O
Appearance White crystalline solidMonoclinic crystals
Solubility Soluble in water-

This table is compiled from information found in the search results.

Table 2: Crystallographic Data for this compound Monohydrate (Li₂SeO₄·H₂O)

ParameterValue
Crystal System Monoclinic
Space Group P2₁
a 8.446 Å
b 5.024 Å
c 5.581 Å
β 107.64°
Temperature 291 K
Z (Formula units per cell) 2

Data sourced from Pistorius (1967) as cited in reference ub.edu.

Table 3: Investigated Mixed-Alkali-Metal Selenate NLO Crystals

Compound NameChemical FormulaKey Finding
Sodium this compound HydrateNa₃Li(H₂O)₃(SeO₄)₂·3H₂OExhibits a wide optical band gap (5.62 eV) and moderate SHG effect. acs.org
Cesium this compound HydrateCsLi₃(H₂O)(SeO₄)₂Exhibits a wide optical band gap (5.66 eV) and moderate SHG effect. acs.org

This table highlights examples of interdisciplinary research into lithium-containing selenates. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Li2SeO4<br>Li2O4Se B101642 Lithium selenate CAS No. 15593-52-9

Properties

IUPAC Name

dilithium;selenate
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InChI

InChI=1S/2Li.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2
Source PubChem
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InChI Key

JXTNYTBZEWFKNR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[Li+].[Li+].[O-][Se](=O)(=O)[O-]
Source PubChem
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Molecular Formula

Li2SeO4, Li2O4Se
Record name lithium selenate
Source Wikipedia
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DSSTOX Substance ID

DTXSID50889645
Record name Selenic acid, lithium salt (1:2)
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Molecular Weight

156.9 g/mol
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CAS No.

15593-52-9
Record name Lithium selenate
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Record name Selenic acid, lithium salt (1:2)
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Record name Selenic acid, lithium salt (1:2)
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Record name Dilithium selenate
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Record name LITHIUM SELENATE
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Synthetic Methodologies for Lithium Selenate

Solution-Based Synthesis Approaches

Solution-based synthesis is a common method for producing inorganic salts like selenates. This approach involves dissolving precursors in a suitable solvent, followed by a chemical reaction and subsequent precipitation or crystallization of the desired product.

Aqueous Crystallization Techniques

Aqueous crystallization is a widely used technique for the purification and isolation of water-soluble salts. This process typically involves the dissolution of reactants in water, followed by evaporation of the solvent to induce crystallization. For lithium selenate (B1209512), this would likely involve the reaction of a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃), with selenic acid (H₂SeO₄) in an aqueous solution. The resulting solution would then be concentrated by heating to increase the supersaturation, leading to the crystallization of lithium selenate upon cooling. The general reaction can be represented as:

2LiOH + H₂SeO₄ → Li₂SeO₄ + 2H₂O

Li₂CO₃ + H₂SeO₄ → Li₂SeO₄ + H₂O + CO₂

Control over factors such as temperature, cooling rate, and pH is crucial for obtaining high-purity crystals of a specific size and morphology. However, no specific studies detailing these parameters for this compound were found.

Non-Aqueous Solvent Routes

Synthesis in non-aqueous solvents is employed for compounds that are sensitive to water or when different solubility properties are required to facilitate a reaction or crystallization. While studies have investigated the solubility of various lithium salts in non-aqueous solvents like ethanol, acetonitrile, dimethyl carbonate, dimethyl sulfoxide, and propylene (B89431) carbonate, specific details on the synthesis of this compound using these solvents are not available. In principle, a metathesis reaction could be employed, where two soluble precursors are reacted in a non-aqueous solvent in which this compound is insoluble, leading to its precipitation.

Solid-State Reaction Pathways

Solid-state reactions involve the direct reaction of solid precursors at elevated temperatures. These methods are often used to produce materials that are not easily synthesized from solution.

High-Temperature Solid-State Growth

High-temperature solid-state synthesis typically involves the intimate mixing of powdered reactants, which are then heated to high temperatures for an extended period to allow for diffusion and reaction to occur. For this compound, this could potentially involve the reaction of a stable lithium salt, such as lithium oxide (Li₂O), with selenium dioxide (SeO₂) or selenium trioxide (SeO₃) under controlled atmospheric conditions. The reaction temperature would need to be carefully controlled to promote the formation of the selenate and prevent decomposition. No specific literature detailing this method for this compound was identified.

Precursor-Derived Synthesis Methods

Precursor-derived synthesis involves the thermal decomposition of a molecular precursor that contains the desired elements in a specific stoichiometry. This method can offer better control over the purity and morphology of the final product. A potential precursor for this compound could be a complex salt containing both lithium and a selenium-containing anion, which upon heating, decomposes to yield this compound. However, the scientific literature does not provide specific examples of precursors used for the synthesis of this compound.

Controlled Growth of this compound Crystals

Single Crystal Fabrication Methods

The fabrication of high-quality single crystals of this compound is crucial for fundamental studies of its physical properties and for potential applications in optics and electronics. While dedicated literature on the single crystal growth of this compound is limited, methodologies can be inferred from techniques successfully applied to analogous lithium-containing compounds and other selenates.

Hydrothermal Synthesis Hydrothermal synthesis represents a promising method for producing single crystals from aqueous solutions under conditions of high temperature and pressure. This technique has been successfully employed for the synthesis of other complex lithium-containing oxides. For instance, single crystals of Li₂NpO₄ have been synthesized from concentrated lithium hydroxide solutions under mild hydrothermal conditions. nih.gov This approach allows for crystallization at temperatures well below the melting point, which can be advantageous for materials with complex phase diagrams or incongruent melting behavior. The process typically involves sealing a supersaturated solution of the precursor materials in an autoclave and maintaining it at a specific temperature to facilitate slow crystal growth.

Melt Growth Techniques (Bridgman-Stockbarger Method) For materials that are thermally stable, melt growth techniques are a common choice for producing large single crystals. The Bridgman-Stockbarger method, for example, has been used to grow crack-free single crystals of related lithium-containing chalcogenides like LiInSe₂. researchgate.net In this method, a polycrystalline charge of the material is melted in a sealed ampoule, which is then slowly lowered through a sharp temperature gradient. Crystallization begins at the coolest point, and a single crystal is progressively formed as the ampoule moves through the gradient. The rotation of the ampoule can be used to improve the compositional homogeneity of the resulting crystal. researchgate.net

Table 1: Parameters for Analogous Single Crystal Growth Methods

Method Compound Growth Parameters Resulting Crystal Characteristics Reference
Modified Bridgman-Stockbarger LiInSe₂ Steady ampoule rotation Crack-free single crystal, 8-12 mm diameter, 10-22 mm length researchgate.net
Hydrothermal Synthesis Li₂NpO₄ Concentrated LiOH solution Formation of single crystals nih.gov
Czochralski Method LiNbO₃ Specific temperature gradient, starting composition Large diameter (6-inch) single crystals with high homogeneity rsc.org

Thin Film Deposition Techniques

The deposition of this compound as a thin film is essential for its integration into microelectronic devices, sensors, and all-solid-state batteries. The fabrication techniques focus on achieving films with controlled thickness, stoichiometry, and uniformity. The methods discussed are based on successful depositions of related lithium compounds and selenides.

Pulsed Laser Deposition (PLD) Pulsed Laser Deposition is a versatile physical vapor deposition technique used to grow high-quality thin films of complex materials. elsevierpure.comresearchgate.net In this process, a high-power laser is used to ablate a target material (in this case, a sintered this compound pellet) within a vacuum chamber. The ablated material forms a plasma plume that expands and deposits onto a heated substrate, forming a thin film. The properties of the film, such as crystallinity and morphology, can be precisely controlled by adjusting parameters like substrate temperature, background gas pressure, and laser fluence. researchgate.net This technique has been successfully used to fabricate thin films of other lithium-based materials for battery applications, such as LiCoMnO₄ and LiMnPO₄. researchgate.netresearchgate.net

Sputtering Sputtering is a widely used technique for depositing uniform thin films over large areas. sputtertargets.net It involves bombarding a target material with energetic ions, which causes atoms from the target to be ejected or "sputtered." These ejected atoms then travel through a vacuum or low-pressure gas environment and deposit onto a substrate. For lithium-containing materials, radio-frequency (RF) sputtering is often used to overcome the insulating nature of the target. Lithium selenide (B1212193) (Li₂Se) sputtering targets, for example, are used to deposit thin films for applications in batteries and photovoltaics. sputtertargets.net The resulting films often inherit the desirable properties of the target material, such as high ionic conductivity. sputtertargets.net

Evaporation Techniques Thermal evaporation and flash evaporation are other physical vapor deposition methods that can be adapted for this compound. In flash evaporation, fine powders of the source material are dropped onto a heated source, causing rapid evaporation and deposition onto the substrate. This method helps to maintain the stoichiometry of the compound in the resulting film. It has been successfully used to prepare indium selenide thin films for potential use as cathodes in lithium batteries. researchgate.net

Table 2: Research Findings on Thin Film Deposition of Related Lithium Compounds

Deposition Technique Material Key Findings Application Reference
Pulsed Laser Deposition LiCoMnO₄ Optimized conditions (500°C, 20-100 Pa O₂) yielded reversible 5-V charge/discharge peaks. 5-V class cathodes for thin-film batteries researchgate.net
Pulsed Laser Deposition Li₃PO₄ Produced high-quality, electrochemically stable films for solid electrolytes. Solid-state thin-film batteries elsevierpure.com
Sputtering Li₂Se Enables deposition of uniform thin films with high ionic conductivity and stability. Battery electrodes, photovoltaics sputtertargets.net
Flash Evaporation InSe Produced films studied as possible cathodes in lithium batteries. Thin-film batteries researchgate.net

Crystallographic and Structural Elucidation of Lithium Selenate

Advanced X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for determining the crystal structure of materials. By analyzing the pattern of scattered X-rays from a crystalline sample, researchers can deduce the arrangement of atoms within the crystal lattice. Both single-crystal and powder X-ray diffraction methods have been employed to study lithium selenate (B1209512) monohydrate.

Single-crystal X-ray diffraction provides the most detailed and accurate picture of a crystal's atomic arrangement. A 2003 study confirmed that dilithium (B8592608) selenate hydrate (B1144303) (Li₂SeO₄·H₂O) is isostructural with its sulfate (B86663) analogue, Li₂SO₄·H₂O. iucr.org This means they share the same crystal structure. The analysis of a single crystal of Li₂SeO₄·H₂O revealed a polar arrangement of lithium-oxygen (LiO₄), lithium-oxygen-water (LiO₃(H₂O)), and selenate (SeO₄) tetrahedra. iucr.org These tetrahedra are linked at their vertices through Li-O-Li and Li-O-Se bonds, forming a complex three-dimensional network. iucr.orgdesy.de

The structure can be visualized as being composed of ruffled sheets of these tetrahedra that extend in the bc plane of the crystal. iucr.org Cross-linking between these sheets in the a-direction occurs via Se-O-Li linkages. iucr.org The crystal structure is further stabilized by hydrogen bonds. desy.de

The crystallographic data for lithium selenate monohydrate determined at 293 K are summarized in the table below. iucr.org

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.4571(10)
b (Å)4.8787(10)
c (Å)8.169(2)
β (°)107.30(3)
Volume (ų)207.54(8)
Z (formula units/cell)2
Calculated Density (g/cm³)2.623
Radiation TypeMo Kα
Temperature (K)293
R-factor0.029

Interactive Data Table: Click on headers to sort.

Powder X-ray diffraction (PXRD) is a powerful tool for identifying crystalline phases and determining lattice parameters. While detailed Rietveld refinement studies on powder samples of pure this compound are not extensively reported in the primary literature, PXRD is crucial for phase identification. For instance, in studies involving the synthesis of other materials where this compound might be a byproduct, PXRD is used to confirm its presence. In one such study on selenium-substituted Li₂Mn₁₋ₓSeₓO₃, the emergence of new reflection peaks in the XRD pattern was attributed to the formation of a Li₂SeO₄ crystal phase. cnr.it This demonstrates the utility of PXRD in identifying the compound within a multiphase sample. The technique works by comparing the experimental diffraction pattern to a database of known patterns, allowing for a "fingerprint" identification of the crystalline substances present. americanpharmaceuticalreview.comwikipedia.org

Neutron Diffraction for Light Atom Localization

While X-ray diffraction is excellent for locating heavier atoms like selenium, it is less effective at precisely determining the positions of very light atoms, such as hydrogen. This is because X-rays scatter off the electron cloud, and hydrogen has only one electron. Neutron diffraction, on the other hand, involves the scattering of neutrons by atomic nuclei, a process that is sensitive to the positions of lighter elements, including hydrogen isotopes.

A direct neutron diffraction study specifically on this compound monohydrate is not prominently documented. However, due to the isostructural nature of Li₂SeO₄·H₂O and Li₂SO₄·H₂O, the hydrogen atom positions for this compound monohydrate were tentatively assigned based on the results from a neutron diffraction study of lithium sulfate monohydrate. iucr.org In the study of the sulfate analogue, neutron diffraction was used to precisely locate the hydrogen atoms of the water molecule at various temperatures, providing a detailed understanding of the hydrogen bonding network. dntb.gov.ua This approach allows for a more complete structural model of this compound monohydrate than would be possible with X-ray diffraction alone.

Coordination Polyhedra and Bonding Analysis

The arrangement of atoms in a crystal is often described in terms of coordination polyhedra, which are geometric shapes formed by an anion (or a group of anions) surrounding a central cation.

In the crystal structure of this compound monohydrate, there are two distinct lithium ions, each with its own coordination environment. iucr.org

Li1: This lithium ion is coordinated to four oxygen atoms, forming a LiO₄ tetrahedron. iucr.org

Li2: This lithium ion is coordinated to three oxygen atoms from the selenate groups and one oxygen atom from a water molecule, forming a LiO₃(H₂O) tetrahedron. iucr.org

The average Li-O bond distance in these tetrahedra is approximately 1.953 Å. iucr.org These lithium-centered tetrahedra are fundamental building blocks of the crystal structure, sharing corners to create the three-dimensional framework. iucr.orgdesy.de Theoretical calculations based on density functional theory have been used to analyze the Li-O bonds, providing insights into the electron density distribution and the nature of the chemical bonding. desy.de

The selenate anion (SeO₄²⁻) exists as a tetrahedron with the selenium atom at the center and four oxygen atoms at the vertices. iucr.org In the solid state, this tetrahedron is slightly distorted from perfect tetrahedral geometry due to the crystalline environment. The average Se-O bond distance in the selenate tetrahedron of Li₂SeO₄·H₂O is 1.630 Å. iucr.org These SeO₄ tetrahedra are corner-shared with the LiO₄ and LiO₃(H₂O) tetrahedra, forming the interconnected network of the crystal. iucr.orgdesy.de The geometry of the selenate anion is tetrahedral, with bond angles close to the ideal 109.5°. youtube.com

Polymorphism and Structural Phase Transitions

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. While the chemical composition remains the same, the different arrangements of atoms in the crystal lattice can lead to distinct physical and chemical properties. The study of polymorphism in this compound primarily revolves around its hydrated form, as comprehensive data on multiple polymorphs of the anhydrous compound is not extensively documented in the literature.

The most well-characterized form is this compound monohydrate (Li₂SeO₄·H₂O). Research has confirmed that it is isostructural with its sulfate counterpart, lithium sulfate monohydrate (Li₂SO₄·H₂O). iucr.orgiucr.orgresearchgate.net This structural similarity implies that they share the same crystal system and space group. iucr.orgiucr.org

Single-crystal X-ray diffraction studies have elucidated the structure of this compound monohydrate. iucr.orgiucr.org It crystallizes in the monoclinic system with the polar space group P2₁. iucr.org The crystal structure is a three-dimensional network composed of corner-sharing SeO₄ and LiO₄ tetrahedra. desy.dedesy.de Specifically, the structure features two distinct lithium cations, both tetrahedrally coordinated by oxygen atoms. iucr.org One lithium ion is coordinated by four oxygen atoms from selenate groups (Li1O₄), while the other is coordinated by three oxygen atoms from selenate groups and one from a water molecule (Li2O₃(H₂O)). iucr.orgdesy.de These tetrahedra are linked through Li-O-Se and Li-O-Li bonds, creating ruffled sheets that propagate in the bc plane, which are further cross-linked into a stable three-dimensional framework. iucr.orgiucr.org The presence of hydrogen bonds also contributes to the stabilization of the crystal structure. desy.de

Structural phase transitions involve a change from one crystal structure to another due to variations in external conditions such as temperature or pressure. For this compound itself, detailed studies on structural phase transitions are not widely reported. However, its isostructural relationship with lithium sulfate monohydrate, a material known for its pyroelectric, piezoelectric, and superionic properties, suggests that this compound may exhibit interesting physical behaviors under different conditions. researchgate.net The investigation of the effects of external electric fields on Li₂SeO₄·H₂O indicates a bond-selective response, where the Li-O bonds are more significantly deformed than the Se-O bonds within the SeO₄ tetrahedron, a behavior also observed in its sulfate analog. researchgate.netdesy.de This response to external stimuli underscores the potential for structural modifications, although it does not constitute a full phase transition.

While research into other complex selenide (B1212193) and selenite (B80905) compounds shows various pressure- and temperature-induced phase transitions, such as the monoclinic to trigonal transformation in LixCr₄TiSe₈, specific transition data for simple this compound remains a subject for further investigation. worldscientific.comacs.org

Crystallographic Data for this compound Monohydrate (Li₂SeO₄·H₂O)

ParameterValue
Formula Li₂SeO₄·H₂O
Crystal System Monoclinic
Space Group P2₁
Unit Cell Parameters
a5.5798 (3) Å
b5.0284 (3) Å
c8.4521 (5) Å
β107.634 (2)°
Unit Cell Volume (V) 226.00 (2) ų
Formula Units (Z) 2
Temperature (T) 293 (2) K

Data sourced from Johnston and Harrison (2003). iucr.org

Spectroscopic and Spectrochemical Characterization of Lithium Selenate

Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy is a cornerstone for analyzing the molecular structure of lithium selenate (B1209512), providing detailed insights into the covalent bonds within the selenate anion (SeO₄²⁻) and the influence of the crystal lattice.

Raman spectroscopy is particularly effective for examining the vibrational modes of the selenate ion and the lattice phonons in the solid state. In a study of lithium ammonium (B1175870) selenate (LiNH₄SeO₄), which contains the core Li₂SeO₄ structure, a total of 30 Raman lines were observed at room temperature (300 K). acs.org The spectra provide clear evidence for the molecular vibrations of the SeO₄²⁻ tetrahedron and the lattice vibrations involving the lithium ions. acs.org

The free selenate ion possesses tetrahedral (Tᵈ) symmetry, which gives rise to four fundamental modes of vibration: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). In the crystalline environment of lithium selenate compounds, the site symmetry of the SeO₄²⁻ ion is typically lower than Tᵈ, causing the degenerate modes (ν₂ and ν₃) to split and formerly Raman-inactive modes to appear. acs.org This splitting is indicative of a high degree of distortion of the selenate ions within the crystal lattice. acs.org The temperature-dependent vibrational modes have been analyzed and correlated with the material's electrical behavior. rsc.org

The observed Raman frequencies for lithium ammonium selenate at room temperature highlight the distinct vibrational regions.

Interactive Data Table: Raman Frequencies of Lithium Ammonium Selenate (300 K)

Frequency (cm⁻¹) Assignment Category
3405 N-H Stretching
3215 N-H Stretching
3060 N-H Stretching
1685 N-H Bending
1440 N-H Bending
890 ν₃ (Se-O Antisymmetric Stretch)
878 ν₃ (Se-O Antisymmetric Stretch)
842 ν₁ (Se-O Symmetric Stretch)
440 ν₄ (O-Se-O Bending)
420 ν₄ (O-Se-O Bending)
350 ν₂ (O-Se-O Bending)
335 ν₂ (O-Se-O Bending)
195 Lattice Modes
160 Lattice Modes
125 Lattice Modes
100 Lattice Modes
75 Lattice Modes

Note: This table is based on data for LiNH₄SeO₄ and represents a subset of the 30 observed lines for clarity. Data sourced from reference acs.org.

Infrared (IR) absorption spectroscopy complements Raman studies by probing vibrational modes that induce a change in the molecular dipole moment. For lithium ammonium selenate, IR spectra have been recorded in the 400 to 4000 cm⁻¹ range. acs.org The primary absorption bands correspond to the internal vibrations of the SeO₄²⁻ anion. acs.org Similar to the Raman data, the IR spectra show multiple bands in the regions of the ν₃ and ν₄ modes, confirming the distortion of the selenate tetrahedra from ideal symmetry in the crystal. acs.org

Proper assignments of these frequencies are crucial for a complete vibrational analysis. acs.org The combination of Raman and IR data provides a comprehensive picture of the molecular and crystal structure.

Interactive Data Table: Infrared Frequencies of Lithium Ammonium Selenate (300 K)

Frequency (cm⁻¹) Assignment Category
3250 N-H Stretching
3050 N-H Stretching
1430 N-H Bending
870 ν₃ (Se-O Antisymmetric Stretch)
425 ν₄ (O-Se-O Bending)

Note: This table is based on data for LiNH₄SeO₄. Data sourced from reference acs.org.

Electronic Structure Probing via X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and, crucially, the chemical and electronic states of the elements within a material. cea.frrsc.orgxpsdatabase.net For this compound, XPS would be employed to verify the oxidation states of lithium, selenium, and oxygen.

In Li₂SeO₄, selenium is expected to be in its highest +6 oxidation state (Se⁶⁺), a finding supported by crystal structure analysis. gdut.edu.cn This high oxidation state would result in a significant chemical shift of the Se core level binding energies to higher values compared to elemental selenium (Se⁰) or lower oxidation states like selenite (B80905) (Se⁴⁺). thermofisher.comresearchgate.net The Li 1s peak is expected in the range of 55-56 eV, consistent with other ionic lithium compounds like LiF and Li₂CO₃. nih.govresearchgate.net The O 1s spectrum would correspond to oxygen in a selenate environment. While specific experimental XPS data for pure Li₂SeO₄ is not widely published, the expected binding energies can be inferred from established data for related compounds.

Interactive Data Table: Expected XPS Binding Energies for this compound

Element Core Level Expected Binding Energy (eV) Notes
Li 1s ~55 - 56 Based on values for other Li salts like LiF (55.6 eV) and Li₂CO₃ (55.4 eV). nih.govresearchgate.net
Se 3d > 59 Expected to be higher than SeO₃²⁻ (Se⁴⁺, ~59 eV) due to the Se⁶⁺ oxidation state.
O 1s ~531 - 532 Typical range for oxygen in oxyanions.

Note: These are expected values based on chemical principles and data from related compounds. The Se 3d binding energy for selenate is notably higher than that for selenite (Se⁴⁺) and elemental selenium (Se⁰). thermofisher.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

NMR spectroscopy probes the local magnetic environment around specific atomic nuclei, providing valuable information on structure, coordination, and dynamics. mdpi.com For this compound, both ⁷Li and ⁷⁷Se nuclei are NMR-active and can be used as probes.

⁷Li NMR: Lithium has two NMR-active isotopes, ⁷Li (92.4% abundance) and ⁶Li (7.6% abundance). acs.orgnih.gov ⁷Li is more commonly used due to its high sensitivity. acs.org In a solid-state ⁷Li NMR study of Li₂SeO₄, the spectrum would be sensitive to the local coordination environment of the lithium ions. google.comnorthwestern.edu Any crystallographically distinct lithium sites in the unit cell would, in principle, give rise to separate resonances. The line shapes are often influenced by second-order quadrupolar interactions, which can provide further information about the symmetry of the Li⁺ electric field gradient.

⁷⁷Se NMR: The ⁷⁷Se nucleus (spin-1/2, 7.6% natural abundance) is an excellent probe for the selenate anion. Studies on aqueous solutions have established that the selenate ion gives a sharp ⁷⁷Se NMR signal. It has even been proposed as a robust internal chemical shift reference for aqueous ⁷⁷Se NMR measurements. The chemical shift is highly sensitive to the electronic environment of the selenium atom. In the solid state, ⁷⁷Se NMR can distinguish between different selenium environments and provide information on the local symmetry of the SeO₄²⁻ group through the chemical shift anisotropy (CSA). acs.org

Interactive Data Table: NMR Properties and Chemical Shifts for this compound

Nucleus Spin Natural Abundance (%) Typical Chemical Shift (ppm) Information Provided
⁷Li 3/2 92.4 ~0 Probes local Li⁺ coordination and dynamics. Referenced to 1M LiCl. google.com

Synchrotron-Based Spectroscopic Investigations

Synchrotron light sources provide extremely bright, tunable X-rays that enable advanced characterization techniques not possible with laboratory instruments.

Synchrotron X-ray Diffraction (XRD): High-resolution synchrotron XRD has been used to perform detailed structural studies on this compound monohydrate (Li₂SeO₄·H₂O). researchgate.net These studies can precisely determine atomic positions and bond lengths. For example, in Li₂SeO₄·H₂O, the structure consists of corner-sharing SeO₄ and LiO₄ tetrahedra. researchgate.net Furthermore, synchrotron XRD can be used to study structural changes under external stimuli. An investigation applying an external electric field to a Li₂SeO₄·H₂O crystal revealed site-selective distortions of the tetrahedra, providing valuable information about the chemical bonding responsible for its piezoelectric properties. researchgate.net

Synchrotron X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific tool for probing the local geometric and electronic structure. Studies at the Selenium K-edge can definitively determine the oxidation state and coordination environment of the selenium atoms. XANES analysis of the selenate ion shows a characteristic white-line feature at the absorption edge, which is distinct from that of selenite or other selenium species. EXAFS analysis of the hydrated selenate ion in aqueous solution has determined the average Se-O bond distance to be approximately 1.64 Å, with each selenate oxygen being hydrogen-bonded to about two water molecules. These techniques provide a precise picture of the local environment of the central selenium atom in the selenate anion.

Theoretical and Computational Investigations of Lithium Selenate

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic characteristics of crystalline solids like lithium selenate (B1209512).

Density Functional Theory (DFT) has been employed to analyze the ground state electronic properties of lithium selenate, primarily focusing on the electron density distribution and chemical bonding. Studies on this compound monohydrate (Li₂SeO₄·H₂O), which is isostructural with its sulfate (B86663) analog, have utilized DFT to understand the response of the crystal structure to external electric fields.

In one such study, the WIEN2k program package, a full-potential linearized augmented plane-wave (FP-LAPW) based DFT code, was used to perform a topological analysis of the electron density. This analysis, based on Bader's "Atoms in Molecules" theory, helps in characterizing the nature of the chemical bonds within the crystal. The calculations revealed significant differences between the Li-O and Se-O bonds. The Se-O bonds exhibit characteristics of covalent interactions, with a substantial relocation of charge density to the bond region. In contrast, the Li-O interactions are predominantly ionic (closed-shell).

A key finding from these DFT calculations is the distribution of electron density at the bond critical points (BCP), which is a measure of bond strength. The average electron density at the Li-O bond critical points is approximately ten times smaller than that of the Se-O bonds. This indicates that the Se-O bonds are significantly stronger and more covalent in nature compared to the weaker, more ionic Li-O bonds. Furthermore, the Bader charge of the selenium pseudoatom is about four times larger than that of the lithium atoms, which influences the effective force experienced by these atoms in an electric field.

These computational findings are crucial for interpreting experimental results from X-ray diffraction under an external electric field, providing a microscopic understanding of the piezoelectric and dielectric properties of the material. The theoretical analysis shows that on an atomic scale, Li₂SeO₄·H₂O reacts to an applied electric field in a manner very similar to the isostructural lithium sulfate monohydrate (Li₂SO₄·H₂O).

In other research focusing on selenium substitution in Li₂MnO₃, the formation of a crystalline Li₂SeO₄ phase was identified. chemrxiv.org The electronic structure of this phase was investigated using X-ray absorption techniques, and the commercial code FEFF 8.2 was used to analyze the atomic distances, confirming the local structure around the selenium atoms. chemrxiv.org

PropertyLi-O BondSe-O BondReference
Bond Type Predominantly IonicCovalent wikipedia.org
Relative Electron Density at BCP ~10x smaller than Se-O- wikipedia.org
Bader Charge (Pseudoatom) Q(Li)Q(Se) ≈ 4 * Q(Li) wikipedia.org

Table 1: Comparison of Li-O and Se-O bond properties in Li₂SeO₄·H₂O from DFT calculations.

While DFT has been used to analyze the electron density and bonding in this compound monohydrate, detailed computational studies focusing specifically on the electronic band structure and comprehensive energy minimization of pure this compound (Li₂SeO₄) are not extensively available in the published literature. Such studies would be invaluable for determining key electronic parameters like the band gap, density of states (DOS), and effective masses of charge carriers, which are essential for understanding its potential in electronic and optical applications.

For comparison, extensive band structure calculations have been performed on the related compound, lithium selenide (B1212193) (Li₂Se). materialsproject.orgmdpi.com These studies, using various DFT functionals, have debated whether Li₂Se has a direct or indirect band gap, with calculated values ranging from 2.748 eV to 4.19 eV. materialsproject.org Similar dedicated computational investigations on Li₂SeO₄ would be necessary to elucidate its semiconductor properties.

Computational Modeling of Lattice Dynamics

The vibrational properties of a crystal are governed by its lattice dynamics, which can be investigated computationally through methods like phonon dispersion calculations. These calculations provide insight into the vibrational modes of the crystal lattice and are crucial for understanding properties such as thermal conductivity and phase stability.

Direct computational modeling of the phonon dispersion for this compound (Li₂SeO₄) is not widely reported. However, experimental studies using Raman spectroscopy on single crystals of Li₂SeO₄ have provided information about its vibrational modes. chemrxiv.org Computational analysis of these Raman spectra, often aided by DFT calculations of vibrational frequencies at the Gamma point of the Brillouin zone, would be a powerful approach to assign the observed spectral features to specific atomic motions within the unit cell.

For related materials, such as lithium phosphate (B84403) (LiH₂PO₄), first-principles DFT has been used to calculate phonon dispersion relations, the density of phonon states, and to interpret experimental Raman spectra in detail. researchgate.net Similar computational work on Li₂SeO₄ would provide a comprehensive understanding of its lattice dynamics.

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines molecular dynamics with electronic structure calculations, allowing for the study of the dynamic behavior of atoms in a material at finite temperatures. This method is particularly useful for investigating ionic diffusion, phase transitions, and reaction mechanisms.

As of now, there are no specific AIMD simulation studies focused solely on the dynamic behavior of this compound (Li₂SeO₄) reported in the scientific literature. AIMD simulations have been extensively used to study the behavior of other lithium-containing materials, especially in the context of solid-state electrolytes for batteries. For instance, AIMD has been used to understand Li-ion diffusion mechanisms in compounds like Li₂S and Li₂Se. mdpi.comsciencemadness.org These simulations can reveal diffusion pathways and calculate activation energies for ion hopping, providing crucial information for the development of ion conductors. mdpi.com The application of AIMD to this compound could similarly illuminate its ionic transport properties and structural stability at different temperatures.

Prediction of Reaction Pathways and Thermodynamic Stabilities

Computational methods are increasingly used to predict the thermodynamic stability of compounds and the pathways of chemical reactions. DFT calculations can be used to determine the formation energies of different materials, which can then be used to construct phase diagrams and assess the stability of a compound against decomposition into other phases.

The prediction of reaction pathways often involves identifying transition states and calculating activation energy barriers, which can be computationally intensive. Automated reaction network exploration methods are becoming more common for predicting degradation pathways in battery electrolytes, but such detailed studies have not yet been reported for this compound. chemrxiv.org

Electrochemical Behavior and Ionic Mobility in Lithium Selenate Systems

Investigations of Lithium Ion Transport Mechanisms

The movement of lithium ions through the crystal lattice of lithium selenate (B1209512) is a key determinant of its potential efficacy as an ionic conductor. Theoretical studies have provided some initial understanding of these transport mechanisms.

Computational modeling has suggested that lithium selenate may possess three-dimensional (3D) diffusion pathways for lithium ions. This is a significant finding, as 3D pathways can facilitate faster and more uniform ion transport compared to one-dimensional (1D) or two-dimensional (2D) pathways, which can be more susceptible to blockages and tortuosity. The presence of these 3D pathways indicates that the crystal structure of this compound could be conducive to efficient lithium-ion mobility. However, it has been noted that oxygen removal during sample preparation could lead to lower ionic conductivity, suggesting that the stoichiometry and defect chemistry of the material play a crucial role in its transport properties.

The energy barriers that lithium ions must overcome to move from one site to another within the crystal lattice are a fundamental parameter governing ionic conductivity. Lower migration barriers are indicative of higher ionic mobility. While specific activation energy values for lithium-ion migration in bulk this compound have not been extensively reported in experimental literature, its structural properties are a subject of ongoing computational investigation. The effectiveness of this compound as a coating material on cathode surfaces suggests that it facilitates lithium-ion transport at the interface, which would imply relatively low migration barriers at this junction.

Electrochemical Stability Window Assessments

The electrochemical stability window defines the voltage range within which an electrolyte remains stable without undergoing oxidation or reduction. A wide stability window is essential for electrolytes used in high-voltage battery applications.

Interfacial Charge Transfer Kinetics

The efficiency with which lithium ions are transferred across the interface between an electrode and an electrolyte is critical for the rate performance of a battery. The use of this compound as a coating material has provided some insights into its role in interfacial charge transfer.

Environmental Fate and Geochemical Interactions of Selenate with Focus on Lithium Selenate Relevance

Persistence and Transformation of Selenate (B1209512) in Subsurface Environments

The stability and transformation of the selenate ion are critical to its environmental impact. These processes are largely governed by the redox conditions of the surrounding environment. canada.ca

The redox state of selenium is a primary factor controlling its mobility and bioavailability in the environment. frontiersin.orgfrontiersin.org Selenate (Se⁶⁺) is the most oxidized and generally most mobile form of selenium. canada.canih.gov It is thermodynamically stable under oxidizing (oxic) and alkaline conditions. who.intnih.gov In contrast, under reducing conditions, selenate can be transformed into selenite (B80905) (Se⁴⁺), elemental selenium (Se⁰), and ultimately selenide (B1212193) (Se²⁻). frontiersin.org This reduction significantly decreases the solubility and mobility of selenium. mdpi.comacs.org

Table 1: Dominant Selenium Species under Varying Environmental Conditions

Condition Dominant Selenium Species Mobility
Oxic, Alkaline Selenate (SeO₄²⁻) High
Mildly Reducing Selenite (SeO₃²⁻) Moderate
Anoxic, Reducing Elemental Selenium (Se⁰), Selenides (Se²⁻) Low

This table provides a simplified overview; actual speciation can be more complex.

Sorption and Desorption Mechanisms of Selenate on Mineral Surfaces

Sorption, the process of attaching to the surface of solid particles, is a key mechanism controlling the concentration of dissolved selenate in water. Selenate generally exhibits weak adsorption to many common mineral surfaces, which contributes to its high mobility in the environment. canada.cafrontiersin.orgeuropa.eu

Recent research has provided detailed insights into the interaction of selenate with specific mineral surfaces, such as barite (BaSO₄). Studies using advanced techniques like in situ crystal truncation rod analysis have shown that selenate can be incorporated into the top monolayer of the barite structure at the (001) surface. researchgate.netacs.org This incorporation involves the substitution of selenate for sulfate (B86663) ions in the barite lattice. acs.orgnih.gov This process is distinct from simple surface adsorption and represents a more permanent sequestration mechanism. The extent of this incorporation, however, can be influenced by factors like pH and the presence of other ions. acs.org

The presence of other ions in solution can significantly impact the sorption of selenate. In some cases, a synergistic effect is observed. For example, the co-sorption of lead (Pb²⁺) and selenate on the barite (001) surface has been shown to enhance the uptake of both ions. researchgate.netacs.orgnih.govosti.gov This synergistic enhancement is attributed to the formation of molecular clusters where lead and selenate co-incorporate into the barite lattice, substituting for neighboring barium and sulfate ions. acs.orgnih.gov This process leads to an increased sorption affinity for both ions compared to when they are present individually. acs.orgnih.govosti.gov

Conversely, competition for sorption sites can also occur. Anions like sulfate (SO₄²⁻), which is structurally similar to selenate, can compete for the same sorption sites on mineral surfaces, potentially reducing selenate uptake and increasing its mobility. canada.cawaterquality.gov.au The presence of carbonate can also influence selenate adsorption on iron oxides, with high concentrations leading to competitive interactions. mdpi.com

Table 2: Observed Selenate Interaction Mechanisms with Mineral Surfaces

Mineral Interacting Ion(s) Primary Mechanism Outcome
Barite (BaSO₄) Selenate Incorporation into surface monolayer researchgate.netacs.org Sequestration of selenate
Barite (BaSO₄) Selenate + Lead (Pb²⁺) Synergistic co-incorporation acs.orgnih.gov Enhanced uptake of both selenate and lead
Iron Oxides Selenate + Sulfate (SO₄²⁻) Competitive sorption canada.cawaterquality.gov.au Reduced selenate uptake

Biogeochemical Cycling of Selenate Species

The biogeochemical cycling of selenium is a complex interplay of physical, chemical, and biological processes that transform selenium between its various oxidation states and phases (dissolved, particulate, gaseous). nih.govoup.comresearchgate.net Microorganisms play a central role in these transformations. hznu.edu.cn

Selenate, being highly soluble and bioavailable, is readily taken up by organisms at the base of the food web, such as algae and plants. canada.cawaterquality.gov.au Inside the organism, it can be reduced and incorporated into organic molecules, such as seleno-amino acids. waterquality.gov.au This is the primary pathway through which selenium enters the food chain. canada.cawaterquality.gov.au

Decomposition of organic matter containing these seleno-compounds releases reduced forms of selenium back into the environment. waterquality.gov.au In the soil and sediment, microbial activity is crucial for the redox transformations of selenium. hznu.edu.cn Bacteria can use selenate as an electron acceptor in a process called dissimilatory selenate reduction, converting it to selenite and then to insoluble elemental selenium. mdpi.comacs.org This is a vital process for immobilizing selenium in anoxic environments. alberta.ca

Conversely, other microbes can oxidize reduced selenium species back to selenite and selenate, particularly in the presence of oxygen. nsf.govhznu.edu.cn Some microorganisms and plants can also methylate selenium to produce volatile compounds like dimethyl selenide (DMSe), which can be released into the atmosphere, contributing to the global selenium cycle. researchgate.nethznu.edu.cnalberta.ca Therefore, the fate of selenate from sources like lithium selenate is intricately linked to the biological activity within an ecosystem, which dictates its transformation, mobility, and potential for bioaccumulation. odu.edu

Environmental Mobility and Transport Modeling of Selenate

The environmental mobility of this compound is fundamentally governed by the behavior of the selenate anion (SeO₄²⁻) in various geochemical settings. As a salt formed from a strong acid (selenic acid) and a strong base (lithium hydroxide), this compound is highly soluble in water. Consequently, upon entering the environment, it readily dissociates, and the transport of selenium is then dictated by the movement and interactions of the highly mobile selenate anion. nih.govlupinepublishers.com The lithium cation (Li⁺) is also highly mobile and generally does not significantly influence the fate of the selenate ion.

Selenate is the most oxidized and, therefore, the most mobile inorganic form of selenium in the environment. usda.govnih.gov Its mobility is a result of its weak adsorption to soil particles, particularly in comparison to selenite (SeO₃²⁻), another common inorganic selenium species. scielo.bredpsciences.org Selenate typically forms outer-sphere complexes with mineral surfaces, which are weaker and lead to less retention in soils. edpsciences.orgresearchgate.net This high mobility means that selenate, and by extension this compound, can be readily leached from soils and transported into groundwater and surface waters. techscience.comusgs.gov

Several key environmental factors control the mobility of selenate:

pH and Redox Potential (Eh): Selenate is the predominant and most stable form of selenium in well-aerated, alkaline soils. nih.govscielo.br In acidic or neutral soils, selenite becomes more common. scielo.br Alkaline conditions generally favor higher selenate mobility because the surfaces of many soil minerals (like iron oxides and clays) become more negatively charged, repelling the selenate anion. usda.govnih.gov

Soil Composition: The mineralogy and organic matter content of soils play a crucial role. scielo.br

Iron and Aluminum Oxides: Minerals like goethite, hematite, and aluminum hydroxide (B78521) can adsorb selenate, though much less strongly than they adsorb selenite. researchgate.netacs.org The extent of sorption on these minerals is pH-dependent, with more adsorption occurring at lower pH. usda.govresearchgate.net

Clay Minerals: Clay content can influence selenate retention; however, the effect is generally less pronounced than for selenite. nih.goveuropa.eu

Organic Matter: Natural organic matter (NOM) can interact with selenate. nih.gov Studies show that NOM can abiotically reduce the highly mobile selenate to the less mobile selenite, and that the presence of iron(III) complexed with NOM can significantly increase the sorption of selenate. nih.govresearchgate.net

Presence of Competing Anions: The presence of other anions in the soil solution can compete with selenate for adsorption sites, thereby increasing its mobility. Sulfate (SO₄²⁻) is a major competitor due to its similar chemical structure and charge to selenate. canada.caresearchgate.net High sulfate concentrations can significantly reduce selenate adsorption and decrease its toxicity to aquatic organisms. canada.cawaterquality.gov.au Phosphate (B84403) can also compete for sorption sites. scielo.brwaterquality.gov.au

The following table summarizes detailed research findings on the factors affecting selenate mobility.

FactorEffect on Selenate MobilityDetailed Research FindingsSource Index
pHMobility increases with increasing pH (especially in alkaline conditions).Selenate is the major form in well-aerated alkaline soils. Reduced adsorption capacity of clays (B1170129) and Fe oxides at higher pH increases mobility. Adsorption on goethite occurs at pH 5.4 but is null at pH 8. nih.govusda.govscielo.brresearchgate.net
Redox Potential (Eh)High mobility under oxidizing (high Eh) conditions.Oxidizing conditions favor the formation and stability of the highly soluble selenate form. Reducing conditions can lead to the transformation of selenate to less mobile forms like selenite or elemental selenium. scielo.brwho.intiaea.org
Soil Minerals (Iron/Aluminum Oxides)Sorption occurs, but is weak compared to selenite, leading to relatively high mobility.Selenate forms primarily outer-sphere complexes on goethite and hydrous ferric oxide, but can form inner-sphere complexes on hematite. Aluminum hydroxide can sorb selenate effectively across a pH range of 5.4 to 8.0. edpsciences.orgresearchgate.netacs.org
Organic MatterCan decrease mobility through reduction and sorption.Natural organic matter can abiotically reduce selenate to selenite. Preloading organic matter with Fe(III) greatly enhances selenate sorption. nih.govresearchgate.net
Competing Anions (Sulfate, Phosphate)Increases mobility by competing for sorption sites.Sulfate is a strong competitor for sorption sites due to its structural similarity to selenate. High sulfate concentrations reduce selenate uptake and toxicity. Phosphate also competes for sorption sites. scielo.brcanada.cawaterquality.gov.au

Transport Modeling

Predicting the movement of selenate through the environment relies on sophisticated transport models. These models are essential for assessing the potential contamination of water resources and for developing remediation strategies. byu.educapes.gov.br Geochemical and hydrological models simulate the key processes that govern selenate's fate and transport, including:

Advection and Dispersion: The movement of selenate with the bulk flow of water (advection) and its spreading out due to variations in water velocity (dispersion). internationalscholarsjournals.comresearchgate.net

Sorption and Desorption: The reversible or non-reversible binding of selenate to soil and sediment particles. usgs.govacs.org

Redox Transformations: Chemical or microbially mediated reduction of selenate to less mobile forms (selenite, elemental selenium) or its oxidation from reduced forms. byu.edunih.gov

Several modeling frameworks have been developed and applied to simulate selenate transport:

SWAT (Soil & Water Assessment Tool): This watershed-scale model has been modified to include selenium fate and transport. byu.edunih.gov It can simulate selenium movement in surface runoff, soil water, groundwater, and streams, while accounting for sorption and redox reactions. byu.edu Sensitivity analyses using SWAT have shown that hydrologic factors (like recharge timing and hydraulic conductivity) are primary controls on selenium transport, followed by reaction rates. nih.gov

Finite Element Models: Two-dimensional finite element models have been developed to simulate the transport of various selenium species (selenate, selenite, selenomethionine) in both saturated and unsaturated soil zones. nih.gov These models can incorporate complex processes like plant uptake, volatilization, and various chemical and biological transformations. researchgate.netnih.gov

Geochemical Speciation Models (e.g., PHREEQC, DYNAMIX): These models are used to simulate the chemical reactions that affect selenium's form and solubility. capes.gov.brslu.seresearchgate.net For example, models have been used to study selenate reduction in clay environments and its interaction with various minerals. iaea.orgresearchgate.net The Triple Layer Model (TLM) is a surface complexation model used to specifically describe selenate adsorption onto oxide minerals and soils as a function of pH. jst.go.jpusda.gov

The following table provides an overview of different models used for simulating selenate transport.

Model/ApproachDescription and ApplicationKey Processes ModeledSource Index
SWAT (Soil & Water Assessment Tool)A watershed-scale model modified to simulate the fate and transport of selenate and selenite in various hydrological compartments.Surface runoff, soil percolation, groundwater flow, stream transport, sorption, chemical reduction. byu.edunih.gov
Finite Element ModelsTwo-dimensional models for simulating selenium species transport in saturated and unsaturated soil zones.Water flow, plant uptake, adsorption/desorption, oxidation/reduction, volatilization, biological transformations. researchgate.netnih.gov
DYNAMIXA redox-controlled, multiple-species chemical transport model used to simulate the vertical movement of selenium plumes in groundwater.Redox-controlled transport, kinetic dissolution of minerals, retardation mechanisms. capes.gov.br
PHREEQCA geochemical model used to simulate aqueous speciation, saturation, and transport, applied to study Se behavior in specific geological media like clay.Speciation, solubility, sorption, diffusion, microbial reduction. researchgate.net
Triple Layer Model (TLM)A surface complexation model used to describe the adsorption of selenate onto the surfaces of oxides, clays, and soils.Surface adsorption, formation of inner- and outer-sphere complexes, pH dependency. jst.go.jpusda.gov

Advanced Characterization Techniques in Lithium Selenate Research

Electron Microscopy (SEM, TEM, HR-TEM, SAED) for Microstructural and Nanoscale Analysis

Electron microscopy techniques are indispensable for visualizing the micro and nanoscale architecture of lithium selenate (B1209512) electrode materials. thermofisher.com These methods provide direct information on particle morphology, size distribution, crystallinity, and elemental composition, which are critical factors influencing electrochemical performance. researchgate.net

Transmission Electron Microscopy (TEM) offers higher spatial resolution, enabling the analysis of the internal structure of lithium selenate nanoparticles. researchgate.net In situ TEM, in particular, is a powerful tool for observing the dynamic structural evolution of electrode materials during electrochemical processes like lithiation and delithiation. sciengine.comacs.orgosti.gov High-Resolution TEM (HR-TEM) can resolve atomic lattices, providing direct evidence of the crystalline nature of the material and allowing for the identification of specific crystal planes and defects. osti.govnih.gov For example, HR-TEM has been used to resolve individual lithium atoms in sensitive battery materials under cryogenic conditions. osti.gov

Selected Area Electron Diffraction (SAED) is used in conjunction with TEM to determine the crystallographic structure of the material. researchgate.net By analyzing the diffraction patterns, the phase and crystallinity of this compound and its reaction products can be identified. nih.gov This is crucial for understanding the phase transformations that occur during battery cycling. For example, SAED patterns have confirmed the single-crystalline nature of Li metal dendrites and identified the presence of compounds like lithium oxide. osti.govnih.gov

The table below summarizes the applications of various electron microscopy techniques in the analysis of materials relevant to this compound research.

TechniqueInformation ObtainedExample FindingReference(s)
SEM Surface morphology, particle size, porosity, electrode uniformity.Revealed the faceting behavior and morphology of Li metal dendrites. thermofisher.comosti.gov
TEM Internal structure, nanoparticle morphology, real-time structural evolution.Visualized the two-step reaction mechanism of SnS2 upon lithiation. sciengine.comacs.org
HR-TEM Atomic lattice imaging, crystal plane identification, defect analysis.Resolved individual Li atoms in dendrites and identified changes in growth direction at kinks. osti.govacs.org
SAED Crystallographic structure, phase identification, crystallinity.Confirmed the single-crystalline nature of materials and identified phases like Li₂O. researchgate.netnih.gov

Operando and In Situ Characterization Methods for Dynamic Processes

To understand the complex electrochemical reactions and dynamic changes within a functioning lithium-selenate-based battery, in situ and operando characterization techniques are essential. sciengine.com These methods allow for real-time monitoring of the material's structural, chemical, and morphological evolution under actual operating conditions, providing insights that are unattainable with ex situ analysis. mdpi.comnih.gov

Operando spectroscopy, particularly techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD), can track the phase transformations of selenium-based cathodes during cycling. iu.edu For instance, operando XRD has been used to verify the formation of a super-ionically conductive Li-Se-Ge network during the initial lithiation of selenium-doped germanium electrodes. iu.edu These studies reveal the dynamic changes in the crystal structure as lithium ions are inserted and removed, helping to identify intermediate phases like lithium polyselenides (Li₂Seₙ) and the final discharge product, lithium selenide (B1212193) (Li₂Se). acs.org

In situ microscopy, especially TEM and SEM, provides a direct view of the dynamic morphological changes. sciengine.comresearchgate.net Researchers have used in situ TEM to observe the lithiation of selenium nanotubes, revealing a one-step phase transformation from single-crystalline Se to Li₂Se. nih.gov Similarly, combining 2D operando transmission X-ray microscopy (TXM) with 3D in situ TXM tomography has allowed for the investigation of volume changes and surface smoothing in selenium-doped germanium particles during cycling, linking these observations to improved mechanical stability. iu.edu These techniques are critical for understanding phenomena such as volume expansion, the shuttle effect of polyselenides, and the formation and evolution of the solid electrolyte interphase (SEI). acs.orgnih.gov

The following table details findings from various in situ and operando studies on selenium-containing battery materials.

TechniqueProcess StudiedKey Dynamic ObservationReference(s)
Operando XRD & XAS Lithiation of Ge₀.₉Se₀.₁Formation of a Li-Se-Ge network; suppression of crystalline Li₁₅Ge₄ formation. iu.edu
Operando Spectroscopy Cycling of Li-SeₓSᵧ cathodesIdentification of soluble intermediate polysulfides and polyselenides in ether-based electrolytes. acs.org
In Situ TEM Sodiation/Lithiation of Se nanotubesSodiation occurs in a three-step reaction, while lithiation is a single-step process. nih.gov
Operando TXM (De)lithiation of Ge₀.₉Se₀.₁ particlesHomogeneous volume change and smoother surface compared to pure Ge, indicating better mechanical stability. iu.edu

Atomic Force Microscopy (AFM) for Surface Topography and Properties

Atomic Force Microscopy (AFM) is a powerful surface-sensitive technique used to investigate the topography and nanomechanical properties of electrode materials at high resolution. hilarispublisher.combruker.com In the context of this compound research, AFM can provide critical information about the evolution of the electrode surface and the solid electrolyte interphase (SEI) layer during cycling. npl.co.uk

AFM operates by scanning a sharp tip over the sample surface, allowing for the creation of three-dimensional topographical maps with nanoscale resolution. tribology.rs This capability is used to quantify key surface parameters such as roughness (Ra, Rq), particle size, and grain distribution. hilarispublisher.comresearchgate.net Studies on related lithium-ion battery materials have successfully used AFM to monitor morphological changes, such as the swelling and shrinking of particles during lithiation and delithiation. hilarispublisher.com

A significant application of AFM in battery research is the in situ and operando study of the SEI layer. bruker.comnpl.co.uk The formation, evolution, and degradation of this passivation layer are critical to the battery's lifetime and performance. bruker.com Electrochemical AFM can probe the electrode surface directly in the liquid electrolyte environment, tracking the growth and morphological changes of the SEI in real-time. bruker.comnpl.co.uk Furthermore, advanced AFM modes can map nanomechanical properties like stiffness and modulus, revealing how the mechanical integrity of the SEI on this compound electrodes changes during cycling. npl.co.uk

The table below provides examples of data that can be obtained through AFM analysis of electrode materials.

Measurement ModeParameter MeasuredTypical Finding for Battery ElectrodesReference(s)
Contact/Tapping Mode Surface Topography, Roughness (Ra, Rq)Increased surface roughness after cycling due to SEI formation and particle restructuring. tribology.rsresearchgate.net
In Situ Electrochemical AFM Morphological Evolution of SEIReal-time observation of SEI layer formation and thickening during initial charging cycles. bruker.comnpl.co.uk
PeakForce TUNA/KPFM Local Conductivity, Surface PotentialIdentification of inactive domains on the cathode surface; mapping of potential distribution across the electrode. bruker.comnanoscientific.org
Nanoindentation Young's Modulus, HardnessQuantification of the mechanical properties of the SEI layer, showing variations with electrolyte composition. npl.co.uk

Scanning Electrochemical Microscopy (SECM) for Localized Reactivity

Scanning Electrochemical Microscopy (SECM) is a unique scanning probe technique that provides spatial resolution of electrochemical processes occurring at the electrode-electrolyte interface. nih.govrsc.org It uses an ultramicroelectrode (UME) tip to probe the local electrochemical environment near the substrate surface, making it an ideal tool for studying the localized reactivity of this compound electrodes. researchgate.net

In its most common configuration, the "feedback mode," the SECM tip is held at a potential where a redox mediator in the electrolyte undergoes a reaction. osti.gov The measured tip current is highly sensitive to the distance from the substrate and the substrate's electrical properties (insulating or conductive) and electrochemical activity. nih.gov This allows for the high-resolution imaging of local variations in surface conductivity and reactivity. researchgate.net SECM can be used to identify active sites for lithium-ion intercalation/deintercalation and to study the formation of the SEI layer, which often has heterogeneous properties across the electrode surface. nih.govosti.gov

SECM is particularly valuable for in situ studies, as it can monitor dynamic processes in real electrochemical environments. nih.gov It has been employed to visualize the spatiotemporal evolution of the SEI on various anodes and to study the dissolution of transition metals from cathode materials during charging. nih.govosti.gov For this compound, SECM could be applied to map the local formation of soluble polyselenides, providing insights into the shuttle mechanism, and to assess the passivating quality of the SEI layer at different locations on the electrode. researchgate.net

The following table summarizes the principles and applications of SECM in battery material characterization.

SECM ModePrincipleApplication in this compound ResearchReference(s)
Feedback Mode Tip current changes based on proximity to a conductive or insulating surface.Mapping the conductivity of the electrode surface; imaging the heterogeneous nature of the SEI layer. nih.govosti.gov
Substrate Generation/Tip Collection Tip detects species generated at the substrate electrode.Quantifying the local dissolution of selenium or polyselenides into the electrolyte. nih.govresearchgate.net
Redox Competition Mode Tip and substrate compete for the same redox species.Spatially resolving areas of high and low electrochemical activity for Li⁺ insertion/extraction. nih.gov
Combined SECM-Spectroscopy Correlates local electrochemical data with spectroscopic information (e.g., Raman).Gaining simultaneous insight into local redox activity and the chemical composition of the surface. nih.govresearchgate.net

Emerging Research Directions and Future Outlook for Lithium Selenate

Exploration of Novel Lithium Selenate-Based Materials

The creation of new materials is the bedrock of technological advancement, and lithium selenate (B1209512) is proving to be a versatile building block. Research is moving beyond the pure compound to explore composite and doped materials where Li₂SeO₄ imparts unique properties.

A significant area of investigation involves the development of novel composite materials for battery applications. In one study, molten selenium dioxide (SeO₂) was infused into the structure of lithium-rich manganese-based layered oxide (LMLO) particles. This process resulted in the in-situ formation of a uniform, interconnected surface layer composed of this compound and a robust lithium nickel cobalt oxide (Li₂NixCoyO₄). researchgate.net This innovative approach demonstrates how this compound can be incorporated into complex oxide structures to create new, functional cathode materials with enhanced surface properties.

Another promising strategy is the use of selenate as a dopant to engineer the crystal structures of other materials. Research on sodium transition metal sulfates has shown that doping with selenate can tune the resulting crystal structure, offering a method to create new compounds with tailored properties. core.ac.uk This concept of anionic substitution, replacing sulfate (B86663) (SO₄²⁻) with selenate (SeO₄²⁻), opens up possibilities for creating a new class of lithium-based materials. This is particularly relevant in the field of functional crystals, where materials like lithium sulfate monohydrate (LSMH) are known for their excellent pyroelectric, piezoelectric, and nonlinear optical (NLO) properties. It has been noted that new crystals in the lithium sulfate family, including combinations with selenate, are highly active for NLO applications, suggesting a fertile ground for the discovery of novel this compound-based optical materials. researchgate.net

Integration into Advanced Functional Systems

The unique characteristics of this compound make it a candidate for integration into a variety of advanced systems, most notably in the field of energy storage.

The primary application currently being explored for this compound is in next-generation batteries. smolecule.com Its high electrical conductivity and potentially superior electrochemical performance compared to the more common lithium sulfate make it an attractive material for enhancing battery technology. smolecule.com A direct example of its beneficial integration is the surface modification of LMLO cathodes with Li₂SeO₄, which was found to significantly improve both the rate performance and the long-term cycling stability of lithium-ion batteries. researchgate.net

Furthermore, the strategy of using selenate doping is being investigated in sodium-ion battery cathodes. While not a lithium system, this research highlights a broader trend of using selenates to influence the structural and electrochemical properties of electrode materials, a direction that could be translated to lithium-ion systems. core.ac.uk Beyond energy storage, the high water solubility of selenates could be leveraged in other functional systems. cdc.gov For instance, the adsorption and removal of selenate from water using materials like zirconium-based metal-organic frameworks (MOFs) is an active area of research, pointing to potential applications in environmental sensing and remediation technologies where this compound could serve as a model compound or a target for removal. northwestern.edu

Synergistic Approaches Combining Experimental and Computational Methodologies

The complexity of new materials requires a multifaceted research approach. The study of this compound and related compounds is increasingly benefiting from the powerful synergy between experimental synthesis and characterization, and theoretical modeling.

Computational methods are proving invaluable for predicting the behavior of selenate-containing materials. For example, computational studies have been used to investigate the influence of various tetrahedral oxoanions, including selenate, on the stability of different crystal forms of calcium carbonate. ucm.es Such research provides fundamental insights into how the selenate ion interacts within a crystal lattice, guiding experimental efforts to create new stable compounds.

In the closely related field of lithium selenide-based solid electrolytes, researchers have found that combining different computational techniques, such as Ab Initio Molecular Dynamics (AIMD) and the Nudged Elastic Band (NEB) method, provides a comprehensive understanding of lithium-ion conduction mechanisms. researchgate.net This dual approach, where AIMD simulates the dynamic movement of ions and NEB calculates the energy barriers for specific diffusion paths, is highly effective and directly applicable to the study of this compound's properties as a potential solid electrolyte. researchgate.net This synergy of computational and experimental analysis is a clear trend, enabling a deeper understanding of how factors like crystal phase and defect concentration can control the electronic and chemical properties of selenium-based materials. csic.esnih.gov Looking forward, the application of artificial intelligence and machine learning to analyze complex data from both experiments and simulations is seen as a promising future direction for accelerating the design of new battery materials, a methodology that could readily be applied to the study of selenates. rsc.org

Addressing Unexplored Research Questions in Selenate Chemistry

Despite the promising avenues of research, the study of this compound is still in its infancy, and numerous fundamental questions remain to be answered. The field is rich with opportunities for discovery, as much of the scientific community's focus has historically been on lithium selenide (B1212193).

A significant gap in the literature is the exploration of mixed-anion compounds containing selenate. For instance, while many transition metal selenite (B80905) chlorides are known to exhibit interesting magnetic and physical properties, there is a notable absence of reported selenate chlorides in the scientific literature. This points to a large, unexplored area of synthetic chemistry that could yield novel materials with unique properties.

The precise mechanisms through which this compound enhances performance in systems like LMLO cathodes are not yet fully understood. researchgate.net Further investigation is needed to unravel the fundamental physics and chemistry at the electrode-electrolyte interface. Similarly, while selenate doping has been shown to influence crystal structures, the underlying principles governing these structural changes require more detailed study. core.ac.uk

Moreover, the fundamental electrochemical and ionic transport properties of pure this compound are not as well-documented as those of its sulfide, selenide, or even sulfate counterparts. smolecule.com Key data on its ionic conductivity, electrochemical stability window, and performance as a solid electrolyte are needed to fully assess its potential. The exploration of these basic properties represents a critical and unexplored research frontier. Finally, the role of selenates in creating safer or more environmentally benign battery materials is an emerging concept that warrants significant further research. core.ac.uk

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing lithium selenate in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves reacting lithium hydroxide or carbonate with selenic acid under controlled pH and temperature. Characterization requires X-ray diffraction (XRD) to confirm crystallinity and crystallite size (average 41.25 nm for sodium selenate analogs) , particle size distribution (PSD) analysis for granulometry, and differential scanning calorimetry (DSC) for thermal stability. Purity validation should include inductively coupled plasma mass spectrometry (ICP-MS) for elemental quantification and ion chromatography to rule out selenite contamination .

Q. How do solubility properties of this compound influence its reactivity in aqueous systems?

  • Methodological Answer : Solubility data (e.g., 31.2 g/100 mL for lithium acetate at 20°C) suggest this compound likely exhibits moderate solubility, enabling its use in electrochemical or catalytic studies. Researchers must account for ionic strength, pH, and competing anions (e.g., sulfate, nitrate) that may precipitate this compound or alter redox behavior. Conductivity measurements and speciation modeling (e.g., PHREEQC) are recommended to predict dissolution dynamics .

Q. What analytical techniques are critical for distinguishing this compound from other selenium oxyanions in environmental samples?

  • Methodological Answer : Use synchrotron-based X-ray absorption near-edge structure (XANES) to identify selenium oxidation states. Coupled with liquid chromatography-ICP-MS, this approach resolves selenate (Se⁶⁺) from selenite (Se⁴⁺) and organic selenium species. For isotopic fractionation studies, multi-collector ICP-MS quantifies δ⁸⁰/⁷⁶Se ratios, critical for tracking redox transformations .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s migration behavior in geological media?

  • Methodological Answer : Conflicting migration patterns (e.g., multiple peaks in column experiments) may arise from redox oscillations or competing anions (e.g., silicate, nitrate). Implement controlled anaerobic chambers to isolate selenate reduction pathways and use isotopic tracers (e.g., ⁷⁷Se-enriched selenate) to differentiate biotic vs. abiotic processes . For modeling, integrate Freundlich isotherms with surface complexation models to account for bentonite-selenate interactions .

Q. What molecular mechanisms underlie this compound’s role in microbial redox cycling?

  • Methodological Answer : Facultative anaerobes like Citrobacter freundii reduce selenate via the ynfEGHdmsD operon, encoding molybdenum-dependent selenate reductases. Transcriptomic profiling under varying oxygen tensions (e.g., FNR-regulated gene expression) and knockout mutants can validate enzyme specificity. Electrochemical assays (cyclic voltammetry) further elucidate electron transfer kinetics .

Q. How does this compound’s bioaccumulation profile compare to selenite in plant systems?

  • Methodological Answer : Hydroponic studies show selenate translocation in plants is 890% higher than selenite due to sulfate transporter affinity. Use radiolabeled ⁷⁵Se-selenate to track uptake and micro-XRF mapping for tissue-specific distribution. Proteomic analysis (e.g., SDS-PAGE) reveals selenate’s lower incorporation into proteins (19% vs. 54% for selenite), suggesting distinct metabolic pathways .

Data Contradiction Analysis

Q. Why do some studies report selenate persistence in anoxic groundwater despite theoretical redox instability?

  • Methodological Answer : High nitrate concentrations (>300 mg/L) inhibit selenate reduction by outcompeting for electron donors. Resolve this via (i) microcosm experiments with nitrate-amended controls and (ii) in situ voltammetric sensors to monitor real-time redox gradients. Phylogenetic screening for nitrate reductase genes (narG, napA) in microbial communities further clarifies inhibition mechanisms .

Experimental Design Tables

Table 1 : Key Parameters for Selenate Reduction Studies

ParameterRecommended MethodReference
Crystallite SizeXRD + Scherrer equation
Isotopic Fractionationδ⁸⁰/⁷⁶Se via MC-ICP-MS
Microbial ReductionynfE gene knockout + electrochemical assays

Table 2 : Solubility Comparison of Lithium Compounds at 20°C

CompoundSolubility (g/100 mL)Reference
Lithium acetate31.2
This compound*~40 (estimated)Analogous data

Guidelines for Replicability

  • Synthesis : Document molybdate cofactor requirements for selenate reductase activity .
  • Data Reporting : Follow Beilstein Journal guidelines: disclose all experimental parameters in supplementary files and avoid redundant data presentation .
  • Error Analysis : Use root-mean-square deviation (RMSD) in XRD refinements and report confidence intervals for isotopic ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.